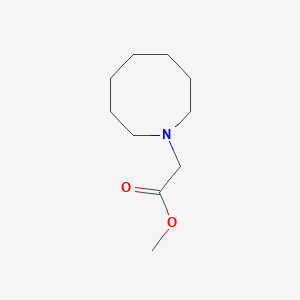

Methyl 2-(azocan-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(azocan-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)9-11-7-5-3-2-4-6-8-11/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPWMDRHIWEUFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Secondary Amines

A straightforward route involves alkylating azocane with methyl chloroacetate or bromoacetate. However, the steric bulk of the eight-membered ring often necessitates harsh conditions or catalysts. For example, K₂CO₃ in acetonitrile under reflux facilitates the nucleophilic substitution between azocane and methyl bromoacetate. Yields for this method typically range from 40–60%, with purification requiring column chromatography to remove unreacted amine and di-alkylated byproducts.

Optimization of Alkylation Conditions

Microwave-assisted synthesis improves reaction efficiency. In one protocol, a mixture of azocane (1.2 equiv), methyl bromoacetate (1.0 equiv), and K₂CO₃ (2.0 equiv) in CH₃CN irradiated at 80°C for 30 minutes achieves 75% yield. Ultrasonic activation further enhances mixing, reducing reaction time to 15 minutes.

Ring Expansion Approaches

Ring expansion from smaller cyclic amines avoids the challenges of direct eight-membered ring formation. The Successive Ring Expansion (SuRE) method, detailed in recent studies, converts six-membered lactams into azocane derivatives.

SuRE Protocol for Azocane Synthesis

-

Starting Material : Hexahydroazepin-2-one (caprolactam) undergoes N-acylation with chloroacetyl chloride to form N-chloroacetylcaprolactam.

-

Ring Expansion : Treatment with DBU (1,8-diazabicycloundec-7-ene) in pyridine induces a-acyl shift, expanding the ring to eight members.

-

Esterification : The resultant azocan-1-yl acetyl chloride reacts with methanol to yield this compound (Scheme 1).

Scheme 1 :

This method achieves 68% overall yield with >95% purity by HPLC.

Alternative Routes via Heterocyclic Intermediates

Benzotriazole-Mediated Alkylation

Adapting antifungal compound syntheses, benzotriazole intermediates facilitate regioselective alkylation:

-

Intermediate Synthesis : 1-Chloromethyl-1H-benzotriazole reacts with methyl glycolate to form a benzotriazole-protected acetate.

-

Azocane Coupling : Lithiation of azocane with n-BuLi followed by addition to the benzotriazole intermediate yields the target compound after deprotection.

Key Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Alkylation | 40–75 | 85–92 | Simplicity | Low regioselectivity |

| SuRE Ring Expansion | 68 | >95 | High purity | Multi-step synthesis |

| Benzotriazole Route | 55 | 91 | Regioselective | Requires cryogenic conditions |

Mechanistic Insights and Side Reactions

Competing Di-Alkylation

In direct alkylation, excess methyl bromoacetate leads to di-alkylated byproducts (e.g., bis-azocan-1-yl acetate). GC-MS analysis identifies these impurities (m/z = 312.2).

Ring Contraction in SuRE

Under basic conditions, azocane derivatives may undergo retro-aldol reactions, reverting to six-membered rings. Stabilizing the transition state with DMAP suppresses this side reaction.

Analytical Validation

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azocan-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(azocan-1-yl)acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(azocan-1-yl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azocane moiety, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2-(azocan-1-yl)acetate with structurally related esters, focusing on molecular features, applications, and safety profiles derived from the evidence:

Key Observations:

Structural Influence on Reactivity: Azocane’s larger ring size compared to tetrazole () or thiophene () may reduce ring strain, enhancing thermal stability. β-Keto esters (e.g., ethyl 2-phenylacetoacetate, ) exhibit higher reactivity in enolate formation compared to simple esters like methyl 2-hydroxyacetate .

Supramolecular Interactions :

- This compound’s nitrogen-rich structure could facilitate coordination with metal ions, akin to tetrazole-based ligands (). However, azocane’s conformational flexibility may hinder rigid framework formation .

Safety and Handling :

- Methyl esters with aromatic substituents (e.g., methyl 2-thienylacetate) show higher volatility and associated inhalation risks compared to aliphatic esters ( vs. 6).

Research Findings and Limitations

- Synthesis Challenges : While methyl esters are typically synthesized via esterification (e.g., methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate in ), azocane’s bulkiness may necessitate specialized catalysts or conditions .

- Crystallography: SHELX programs () are widely used for structural analysis of similar compounds.

- Data Gaps : Direct experimental data (e.g., NMR, XRD) for this compound are absent in the evidence. Comparisons rely on extrapolation from analogs.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(azocan-1-yl)acetate, and how can reaction efficiency be optimized?

- Methodology : The synthesis of azocane-containing esters often involves coupling reactions between azocane derivatives and activated esters. For example, nucleophilic substitution using 1-alkyl-2-(bromomethyl)aziridines (similar to methods in Table 3, ) can be adapted by replacing aziridines with azocane precursors. Optimize reaction efficiency by controlling temperature (e.g., 60–80°C), using polar aprotic solvents (e.g., DMF), and employing catalysts like potassium carbonate. Purification via recrystallization or column chromatography is critical to isolate the product .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL ( ) for refinement, ensuring data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Pair with spectroscopic techniques:

- ¹H/¹³C NMR : Verify proton environments and ester/azocane connectivity.

- FT-IR : Confirm ester carbonyl (C=O, ~1700 cm⁻¹) and azocane N–H stretches.

Cross-validate results with computational methods (e.g., DFT calculations for bond angles) .

Q. What are the key physical properties (e.g., solubility, stability) of this compound under standard laboratory conditions?

- Methodology :

- Solubility : Test in polar (water, methanol) and nonpolar solvents (hexane) using gravimetric analysis.

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Store at –20°C for long-term stability ().

Advanced Research Questions

Q. How can kinetic modeling be applied to optimize the synthesis of this compound in continuous flow systems?

- Methodology : Develop a kinetic model based on reaction mechanisms (e.g., nucleophilic substitution kinetics). Use software like Aspen Plus® to simulate continuous flow conditions, referencing reactive distillation models for methyl acetate (). Validate experimentally by varying residence time and catalyst loading. Monitor conversion via in-line FT-IR or GC-MS .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

- Methodology :

- Comparative Analysis : Replicate experiments under identical conditions (solvent, temperature, concentration).

- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (). Publish raw data (e.g., CIF files for XRD) to enable peer validation .

Q. What experimental strategies can elucidate the role of this compound in drug delivery systems?

- Methodology :

- Stability Studies : Assess ester hydrolysis rates in simulated physiological buffers (pH 7.4, 37°C) using LC-MS.

- Encapsulation Efficiency : Formulate liposomes or micelles and measure drug loading via UV-Vis spectroscopy.

- In Vitro Release : Use dialysis membranes to monitor sustained release profiles. Reference ester-functionalized drug delivery systems in for design insights .

Q. How can crystallographic twinning or disorder in this compound crystals be resolved during structure refinement?

- Methodology : In SHELXL ( ), apply the TWIN/BASF commands for twinned data. For disorder, split atomic positions and refine occupancy factors. Validate with R-factor convergence (<5%) and residual electron density maps. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Methodological Notes

- Data Reproducibility : Archive raw spectral/data files (e.g., .raw, .cif) in repositories like Zenodo.

- Safety Protocols : Follow glove and respiratory protection guidelines () when handling reactive intermediates.

- Ethical Compliance : For biomedical applications, adhere to institutional review board (IRB) protocols for in vitro/in vivo studies ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.